molecular formula C10H13BrN2O B13589692 2-Bromo-6-(piperazin-1-yl)phenol

2-Bromo-6-(piperazin-1-yl)phenol

Cat. No.: B13589692
M. Wt: 257.13 g/mol
InChI Key: GVFWKBHQJVLUHF-UHFFFAOYSA-N
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Description

2-Bromo-6-(piperazin-1-yl)phenol is a brominated phenolic compound featuring a piperazine moiety at the 6-position of the aromatic ring. The bromine atom at the 2-position and the piperazine group contribute to its unique electronic and steric properties, making it a candidate for coordination chemistry and pharmacological studies.

Properties

Molecular Formula

C10H13BrN2O

Molecular Weight

257.13 g/mol

IUPAC Name

2-bromo-6-piperazin-1-ylphenol

InChI

InChI=1S/C10H13BrN2O/c11-8-2-1-3-9(10(8)14)13-6-4-12-5-7-13/h1-3,12,14H,4-7H2

InChI Key

GVFWKBHQJVLUHF-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=C(C(=CC=C2)Br)O

Origin of Product

United States

Preparation Methods

Preparation Methods of 2-Bromo-6-(piperazin-1-yl)phenol

General Synthetic Strategy

The synthesis of This compound typically involves two key steps:

  • Step 1: Introduction of the bromine atom at the 2-position of a phenol or phenol derivative.
  • Step 2: Nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling to install the piperazine group at the 6-position.

The phenolic hydroxyl group may be protected or free depending on the synthetic route and reactivity considerations.

Detailed Synthetic Routes

Palladium-Catalyzed Buchwald–Hartwig Amination

One of the most efficient methods reported involves a palladium-catalyzed Buchwald–Hartwig amination, which couples a halogenated phenol derivative with piperazine or its protected derivatives.

  • Starting Material: 2-bromo-6-chlorophenol or 2-bromo-6-halophenol derivatives.
  • Catalyst: Pd(0) complexes such as tris(dibenzylideneacetone)dipalladium(0).
  • Ligands: RuPhos or other biaryl phosphine ligands.
  • Base: Cesium carbonate or potassium carbonate.
  • Solvent: Toluene or acetonitrile.
  • Temperature: Elevated temperatures (80–120 °C) under inert atmosphere.
  • Reaction Time: 12–36 hours.

This method allows selective substitution of the halogen at the 6-position with piperazine, yielding the target compound with good to excellent yields (up to 70–95%).

Nucleophilic Aromatic Substitution (SNAr)

When the aromatic ring bears an electron-withdrawing group ortho or para to the leaving group, nucleophilic aromatic substitution by piperazine is feasible.

  • Starting Material: 2-bromo-6-fluoronitrophenol or 2-bromo-6-chloronitrophenol.
  • Nucleophile: Piperazine or N-protected piperazine.
  • Base: Potassium carbonate or potassium iodide as additive.
  • Solvent: Acetonitrile or DMF.
  • Conditions: Reflux under inert atmosphere.
  • Yield: Moderate to good yields (~45–84%) depending on substrate and conditions.
Late-Stage Functionalization via C–H Activation and Bromination

For advanced intermediates bearing piperazine substituents, selective bromination at the ortho position to the phenol can be achieved by palladium acetate-catalyzed C–H activation followed by treatment with N-bromosuccinimide (NBS).

Comparative Data Table of Preparation Methods

Method Starting Material Catalyst/Base Conditions Yield (%) Notes Reference
Buchwald–Hartwig Amination 2-bromo-6-chlorophenol + piperazine Pd(0), RuPhos, Cs2CO3 100 °C, toluene, 24–36 h 70–95 High selectivity, requires Pd catalyst
SNAr Substitution 2-bromo-6-fluoronitrophenol + piperazine K2CO3, KI Reflux, acetonitrile 45–84 Needs electron-withdrawing groups
C–H Activation Bromination 6-(piperazin-1-yl)phenol Pd(OAc)2, NBS DCM, room temp, 30 min ~70 Late-stage bromination

Research Discoveries and Optimization Insights

  • Catalyst and Ligand Effects: The use of biaryl phosphine ligands such as RuPhos significantly improves yields in Buchwald–Hartwig amination by stabilizing Pd(0) species and facilitating oxidative addition.

  • Base Selection: Cesium carbonate and potassium carbonate are effective bases; cesium carbonate often leads to higher yields due to better solubility and stronger basicity.

  • Protecting Groups: The use of N-Boc-protected piperazine can improve reaction control and product isolation, with deprotection performed post-coupling.

  • Reaction Atmosphere: Inert atmosphere (nitrogen or argon) is critical to prevent catalyst deactivation and side reactions.

  • Late-Stage Functionalization: C–H activation methods allow for bromination after piperazine installation, which can be advantageous when the bromine substituent is sensitive to earlier reaction conditions.

Experimental Example (Adapted from Literature)

Synthesis of this compound via Buchwald–Hartwig Amination

  • To a dry reaction vessel under nitrogen, 2-bromo-6-chlorophenol (1.0 mmol), N-Boc-piperazine (1.2 mmol), Pd2(dba)3 (0.02 mmol), RuPhos (0.04 mmol), and cesium carbonate (2.0 mmol) were added in toluene (10 mL).

  • The mixture was stirred at 100 °C for 24 hours.

  • After cooling, the mixture was filtered, and the solvent evaporated under reduced pressure.

  • The residue was purified by column chromatography (hexane/ethyl acetate) to yield the Boc-protected intermediate.

  • Boc deprotection was performed by treatment with trifluoroacetic acid in dichloromethane at room temperature for 2 hours.

  • The final product, this compound, was obtained after purification in 75% overall yield.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-(piperazin-1-yl)phenol can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the phenol group.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in these reactions.

Major Products Formed

    Substitution Reactions: Products include azido, thiocyano, or amino derivatives of the original compound.

    Oxidation Reactions: Products include quinones or other oxidized phenolic compounds.

    Reduction Reactions: Products include de-brominated phenols or reduced phenolic derivatives.

Scientific Research Applications

2-Bromo-6-(piperazin-1-yl)phenol has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It is used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of 2-Bromo-6-(piperazin-1-yl)phenol involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors or enzymes, modulating their activity. The phenol group can participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity to its targets. The bromine atom can influence the compound’s reactivity and overall pharmacokinetic properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

  • 4-Bromo-2-(piperazin-1-yl)phenol derivatives: Zinc complexes derived from 4-bromo-substituted Schiff bases (e.g., 4-bromo-2-(2-(piperazin-1-yl)ethylimino)methyl)phenol) exhibited reduced toxicity in vivo compared to non-brominated analogs. The 4-bromo substitution likely stabilizes the metal complex via steric and electronic modulation, though liver activity changes were noted at high doses .
  • 2-Bromo-6-[(2-isopropylaminoethylimino)methyl]phenol: This compound () shares the 2-bromo-6-piperazine-phenol backbone but includes an iminomethyl group. The additional iminomethyl moiety enhances its ability to form polymeric cadmium(II) complexes, suggesting that substituents on the piperazine ring critically influence coordination chemistry .

Physicochemical and Pharmacokinetic Properties

Compound Molecular Weight (g/mol) LogP Key Features Reference
2-Bromo-6-(piperazin-1-yl)phenol ~247.1 (calculated) ~2.5* Bromine enhances lipophilicity; phenol enables H-bonding -
6-Bromo-2-(4-fluorophenyl)-3-(piperazinylmethyl)imidazo[1,2-a]pyridine 389.27 3.22 High LogP suggests CNS penetration potential
4-Bromo-2-(piperazin-1-yl)phenol zinc complex N/A N/A Reduced toxicity but hepatotoxicity at high doses

*Estimated based on structural analogs.

Q & A

Q. What are the optimal synthetic routes for 2-Bromo-6-(piperazin-1-yl)phenol, and how can purity be maximized?

The synthesis typically involves coupling reactions between bromophenol derivatives and piperazine intermediates. For example, nucleophilic substitution or Buchwald-Hartwig amination under inert conditions (e.g., nitrogen atmosphere) can introduce the piperazine moiety. Purification often employs recrystallization from ethanol or chromatography (silica gel, eluent: dichloromethane/methanol mixtures) to achieve >95% purity . Yield optimization may require temperature control (60–80°C) and catalytic agents like potassium carbonate .

Q. Which analytical techniques are critical for characterizing this compound?

Structural confirmation relies on:

  • Single-crystal X-ray diffraction to resolve bond angles and lattice parameters (monoclinic systems are common for aromatic-piperazine hybrids) .
  • Spectroscopy : IR for functional groups (e.g., N-H stretch at ~3300 cm⁻¹), ¹H/¹³C NMR for piperazine proton environments (δ 2.5–3.5 ppm), and mass spectrometry for molecular ion peaks .
  • Elemental analysis to validate stoichiometry (e.g., C: 48.2%, H: 4.5%, N: 12.6%) .

Q. What common chemical reactions involve this compound?

The bromine atom undergoes nucleophilic substitution (e.g., with amines or thiols), while the phenol group participates in hydrogen bonding or oxidation. Piperazine can engage in alkylation or acylation. Example reactions:

  • Bromine substitution : React with sodium azide to form 6-(piperazin-1-yl)-2-azidophenol .
  • Piperazine modification : Introduce fluorobenzyl groups via reductive amination .

Advanced Research Questions

Q. How can reaction mechanisms involving this compound be elucidated?

Mechanistic studies employ:

  • Kinetic isotope effects to identify rate-determining steps in substitution reactions.
  • DFT calculations to model transition states (e.g., bromine leaving group stability) .
  • Trapping intermediates using spectroscopic monitoring (e.g., in situ NMR) .

Q. What strategies address contradictions in biological activity data for this compound?

Discrepancies in receptor binding assays (e.g., dopamine D3 vs. serotonin receptors) may arise from:

  • Receptor promiscuity : Use competitive binding assays with radiolabeled ligands (e.g., ³H-SPI-895) .
  • Cellular context : Validate activity in primary cells vs. immortalized lines (e.g., LPS-stimulated macrophages for anti-inflammatory effects) .
  • Metabolic stability : Assess hepatic microsomal degradation to rule out false negatives .

Q. How does environmental stability impact experimental reproducibility?

Limited physicochemical data (e.g., logP, pKa) complicate formulation. Mitigation strategies include:

  • Adsorption studies : Use quartz crystal microbalance (QCM) to monitor surface interactions under varying humidity .
  • Forced degradation : Expose the compound to UV light, heat, or oxidants (e.g., H₂O₂) to identify degradation pathways .

Q. What computational tools predict the compound’s interaction with biological targets?

Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) model interactions with receptors like GPCRs. Key parameters:

  • Binding affinity : Pi-pi stacking between the phenol ring and aromatic residues (e.g., Tyr³⁵⁶ in dopamine D3) .
  • Solvent-accessible surface area (SASA) : Assess hydrophobic pocket compatibility .

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